molecular formula C8H6ClN3O2 B572882 Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1207518-63-5

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B572882
CAS No.: 1207518-63-5
M. Wt: 211.605
InChI Key: BFUCSJAQMGZHOP-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolo[2,3-d]pyrimidine Chemistry

The development of pyrrolo[2,3-d]pyrimidine chemistry traces its origins to the broader investigation of purine analogues in the mid-20th century. Early research focused on understanding the structural requirements for biological activity in nucleoside analogues, leading to the recognition that modifications to the purine scaffold could yield compounds with enhanced therapeutic properties. The pyrrolo[2,3-d]pyrimidine system, also known as 7-deazapurine, emerged as a particularly promising framework due to its ability to maintain essential hydrogen bonding patterns while introducing novel electronic characteristics.

Significant milestones in pyrrolo[2,3-d]pyrimidine research include the development of synthesis methodologies that allowed for systematic exploration of substitution patterns around the bicyclic core. The Dakin-West reaction, as demonstrated in large-scale synthesis procedures, provided an efficient route to pyrrolo[2,3-d]pyrimidine derivatives starting from simple amino acid precursors. This methodology represented a breakthrough in the field, enabling the preparation of diverse analogues for biological evaluation and structure-activity relationship studies.

The evolution of synthetic strategies has been marked by the development of one-pot multicomponent reactions, which have significantly enhanced the efficiency of pyrrolo[2,3-d]pyrimidine synthesis. Recent advances include three-component reactions utilizing arylglyoxals, aminouracil derivatives, and barbituric acid compounds, catalyzed by tetrabutylammonium bromide under mild conditions. These methodological improvements have facilitated the rapid generation of compound libraries for pharmaceutical screening programs.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The base structure is identified as 7H-pyrrolo[2,3-d]pyrimidine, where the numbering system begins from the nitrogen atom in the pyrimidine ring and proceeds sequentially around the fused bicyclic system. The designation "7H" indicates that the hydrogen atom is located on the nitrogen at position 7 of the pyrrole ring.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1207518-63-5
Molecular Formula C8H6ClN3O2
Molecular Weight 211.61 g/mol
Canonical Simplified Molecular Input Line Entry System COC(=O)C1=CNC2=C1C(=NC=N2)Cl
International Chemical Identifier InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12)
Boiling Point 391.2±37.0 °C at 760 mmHg
Density 1.531±0.06 g/cm³

The structural identification of this compound relies on several key features that distinguish it from related pyrrolopyrimidine derivatives. The chlorine atom at position 4 provides a distinctive substitution pattern that can be readily identified through spectroscopic methods and chemical reactivity studies. The methyl carboxylate group at position 5 introduces an electron-withdrawing functionality that significantly influences the electronic distribution throughout the bicyclic system.

The three-dimensional conformation of this compound exhibits planarity across the bicyclic core, with the carboxylate substituent adopting a coplanar arrangement that maximizes conjugation with the aromatic system. This structural feature contributes to the compound's stability and influences its intermolecular interactions in both solid state and solution phases.

Position in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, pyrrolo[2,3-d]pyrimidines occupy a unique position as bicyclic systems that bridge the properties of both pyrrole and pyrimidine rings. The fusion of these two heterocycles creates a rigid framework with distinctive electronic characteristics that differ significantly from either constituent ring system alone. The electron-rich pyrrole component contributes nucleophilic character, while the electron-deficient pyrimidine component provides electrophilic sites, resulting in a balanced reactivity profile.

The pyrrolo[2,3-d]pyrimidine scaffold serves as a bioisostere for purine, offering similar hydrogen bonding capabilities while introducing subtle differences in electronic distribution and steric requirements. This relationship has proven particularly valuable in medicinal chemistry applications, where purine analogues are sought that maintain biological activity while addressing limitations such as metabolic stability or selectivity profiles.

Comparative studies with related heterocyclic systems, including pyrazolopyrimidines and quinoline derivatives, have demonstrated the unique advantages of the pyrrolo[2,3-d]pyrimidine framework in kinase inhibitor design. The ability of the bicyclic system to engage hinge region residues through hydrogen bonding interactions, combined with appropriate substitution patterns, has led to the development of selective and potent enzyme inhibitors.

The position of this compound within this context represents an optimized structure where the chlorine and carboxylate substituents provide both electronic modulation and synthetic versatility. The compound serves as a key intermediate in the preparation of more complex derivatives while maintaining inherent stability and reactivity appropriate for further chemical transformations.

Significance as a Chemical Building Block

The significance of this compound as a chemical building block stems from its unique combination of stability, reactivity, and structural features that enable diverse synthetic transformations. The presence of multiple functional groups provides numerous sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in pharmaceutical research programs.

Table 2: Synthetic Applications and Transformation Pathways

Reaction Type Target Position Products Formed Applications
Nucleophilic substitution 4-Chloro Amino derivatives Kinase inhibitor synthesis
Ester hydrolysis 5-Carboxylate Carboxylic acid Further derivatization
Buchwald-Hartwig coupling 4-Chloro Aryl amino derivatives Epidermal growth factor receptor inhibitors
Alkylation 7-Nitrogen N-alkyl derivatives Pharmaceutical optimization

The chlorine substituent at position 4 represents a particularly valuable synthetic handle, as it can undergo nucleophilic substitution reactions with a wide range of nucleophiles under appropriate conditions. This reactivity has been extensively exploited in the synthesis of kinase inhibitors, where introduction of specific amino groups or heterocyclic substituents can dramatically alter biological activity profiles. The development of optimized Buchwald-Hartwig cross-coupling protocols has further expanded the utility of this position for creating carbon-nitrogen bonds with aryl and heteroaryl amines.

The methyl carboxylate functionality at position 5 provides additional versatility through standard ester chemistry transformations. Hydrolysis to the corresponding carboxylic acid enables amide bond formation, while reduction can yield primary alcohol derivatives for further functionalization. These transformations have proven particularly valuable in the development of targeted therapeutic agents where specific pharmacokinetic properties are required.

Research applications of this compound extend beyond traditional pharmaceutical chemistry to include materials science and catalysis applications. The compound's ability to serve as a ligand for metal coordination complexes has opened new avenues for catalyst development, while its incorporation into polymer backbones has yielded materials with unique electronic properties.

The commercial availability of this compound from multiple suppliers, with purities typically exceeding 95%, has facilitated its widespread adoption in research laboratories worldwide. This accessibility, combined with its proven synthetic utility, has established the compound as a standard building block in heterocyclic chemistry and pharmaceutical research programs.

Properties

IUPAC Name

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUCSJAQMGZHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731634
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207518-63-5
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Cyanoacetate Derivatives

A foundational strategy involves cyclocondensation reactions utilizing ethyl cyanoacetate derivatives. For example, ethyl 2-cyano-4,4-diethoxybutanoate undergoes base-mediated cyclization with amidine salts to form the pyrrolopyrimidine skeleton. Adapting this method, researchers have introduced methyl carboxylate groups by substituting ethyl esters with methyl analogs at the precursor stage. In one protocol, methyl 2-cyano-4,4-dimethoxybutanoate was cyclized with formamidine acetate under alkaline conditions, yielding the target compound with 72% efficiency.

PrecursorBaseSolventTemperature (°C)Yield (%)
Methyl 2-cyano-4,4-dimethoxybutanoateSodium methoxideMethanol65–7072
Ethyl 2-cyano-4,4-diethoxybutanoatePotassium carbonateTetrahydrofuran80–8568

Chlorination and Esterification Sequential Modifications

Alternative routes first construct the pyrrolopyrimidine core followed by chlorination and esterification. For instance, 7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes chlorination using phosphorus oxychloride, after which a palladium-catalyzed carbonylation introduces the methyl ester at position 5. This method, while effective, requires stringent control over reaction conditions to avoid over-chlorination or ester hydrolysis.

Catalytic and Solvent Innovations

Lewis Acid-Catalyzed Cyclizations

Lewis acids like zinc chloride enhance cyclization efficiency by polarizing electron-deficient intermediates. In a reported procedure, methyl 2-cyano-3-(dimethylamino)acrylate was treated with formamidine hydrochloride in the presence of ZnCl₂, achieving an 85% yield of the pyrrolopyrimidine intermediate. Subsequent chlorination with N-chlorosuccinimide (NCS) furnished the title compound with 90% purity.

Solvent Effects on Regioselectivity

Solvent polarity critically influences regioselectivity during cyclization. Polar aprotic solvents like dimethylformamide (DMF) favor carboxylate retention at position 5, while nonpolar solvents like toluene may lead to decarboxylation. A study comparing solvents demonstrated that 2-methyltetrahydrofuran optimized both yield (78%) and regioselectivity (>20:1 ratio for position 5).

Functional Group Interconversion Strategies

Hydrolysis-Transesterification Sequences

Hydrolysis of ethyl esters to carboxylic acids followed by methyl esterification offers a flexible pathway. For example, ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate was saponified using lithium hydroxide, and the resultant acid was treated with methyl iodide in the presence of DBU, achieving 89% conversion to the methyl ester.

Direct Methylation via Mitsunobu Conditions

Mitsunobu reactions enable direct esterification of hydroxylated intermediates. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol was reacted with methanol under Mitsunobu conditions (DIAD, PPh₃), yielding the methyl ester with 82% efficiency. This method circumvents harsh acidic or basic conditions, preserving the integrity of the heterocyclic core.

Ecological and Industrial Scalability Considerations

Solvent Recovery and Waste Minimization

Patented methods emphasize solvent recovery, particularly in steps involving excess ethyl cyanoacetate. Distillation reclaims unreacted starting materials, reducing waste by 40% compared to traditional protocols. Additionally, aqueous workups using heptane as an anti-solvent minimize organic waste generation.

Catalytic Recycling and Continuous Flow Systems

Heterogeneous catalysts like immobilized lipases facilitate esterification under mild conditions and are reusable for up to five cycles without significant activity loss. Continuous flow systems further enhance scalability, with one pilot study reporting a 92% yield at a 10 kg scale using a tubular reactor setup.

Analytical and Purification Advancements

Chromatographic Purity Assessments

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water gradients remains the gold standard for purity analysis. Recent innovations employ charged aerosol detection (CAD) for enhanced sensitivity in quantifying low-level impurities (<0.1%).

Crystallization Optimization

Anti-solvent crystallization using heptane-toluene mixtures achieves >99.5% purity by selectively precipitating the target compound while excluding chlorinated byproducts . Crystal engineering studies reveal that slow cooling rates (0.5°C/min) favor the formation of thermodynamically stable polymorphs.

Scientific Research Applications

Kinase Inhibitors

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play vital roles in cellular signaling pathways, and their inhibition is a common strategy in cancer therapy. The compound's structure allows for modifications that enhance selectivity and potency against specific kinases, making it a valuable scaffold for drug development .

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For example, certain modifications have demonstrated the ability to inhibit cancer cell proliferation effectively. These derivatives target pathways involved in tumor growth, providing potential therapeutic options for various cancers .

Antiviral Properties

Some derivatives of this compound have displayed antiviral activities against specific viruses. This application is particularly relevant in the context of emerging viral infections where new therapeutic agents are urgently needed .

Anti-inflammatory Agents

The compound has also been investigated for its anti-inflammatory properties, opening avenues for its use in treating inflammatory diseases. By modulating inflammatory pathways, these compounds could provide relief from conditions such as arthritis or other chronic inflammatory disorders .

Case Studies

StudyFocusFindings
Study on Kinase Inhibition Investigated the role of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives in inhibiting protein kinasesFound that specific modifications led to enhanced selectivity and potency against target kinases involved in cancer progression .
Antiviral Activity Assessment Evaluated the antiviral effects of derivativesIdentified promising candidates that inhibited viral replication effectively .
Anti-inflammatory Research Explored the anti-inflammatory potential of certain derivativesDemonstrated significant reduction in inflammatory markers in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[2,3-d]pyrimidine core is highly modifiable. Below is a systematic comparison of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate with structurally related analogs, focusing on substituents, physicochemical properties, and applications.

Position 4 Modifications

  • Chlorine (Cl) vs. Amino (NH₂): this compound: The chlorine at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or alcohols) . Molecular weight increases to C₈H₈N₄O₂ (208.18 g/mol) .

Position 5 Modifications

  • Ester (COOMe) vs. Carboxylic Acid (COOH):
    • This compound : The methyl ester improves cell permeability but requires hydrolysis to the carboxylic acid for active metabolite formation .
    • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1069473-61-5): The free carboxylic acid enhances water solubility (logP reduced by ~1.5 units) and is critical for ionic interactions in drug-target complexes .

Position 7 Modifications

  • Hydrogen (H) vs. Alkyl/Protecting Groups:
    • This compound : The unprotected NH at position 7 limits stability under acidic conditions.
    • 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1184918-12-4): Introducing an isopropyl group at position 7 increases steric bulk and metabolic stability. Molecular formula: C₁₀H₁₀ClN₃O₂ (239.66 g/mol) .
    • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine : The SEM protecting group enhances solubility and prevents undesired side reactions during synthesis .

Position 6 and Hybrid Modifications

  • Ethyl Esters and Hydroxy Derivatives:
    • Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 144927-57-1): Substituting methyl with ethyl marginally increases lipophilicity (logP +0.3) and molecular weight (C₉H₈ClN₃O₂ , 225.63 g/mol) .
    • Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate : Partial saturation of the pyrrole ring (6,7-dihydro) reduces aromaticity, altering electronic properties and binding affinity. Molecular formula: C₈H₈ClN₃O₃ (229.62 g/mol) .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Cl, 5-COOMe, 7-H C₈H₆ClN₃O₂ 211.61 Kinase inhibitor intermediate
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 4-Cl, 5-COOEt, 7-H C₉H₈ClN₃O₂ 225.63 Enhanced lipophilicity
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 5-COOH, 7-Me C₈H₆ClN₃O₂ 211.61 Improved solubility for ionic interactions
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 4-NH₂, 5-COOMe, 7-H C₈H₈N₄O₂ 208.18 ATP-binding pocket targeting
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 5-COOH, 7-iPr C₁₀H₁₀ClN₃O₂ 239.66 Increased metabolic stability
4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-I, 7-SEM C₁₂H₁₇ClIN₃O₂Si 438.71 Radiolabeling and cross-coupling reactions

Key Research Findings

  • Synthetic Utility : Alkylation at position 7 (e.g., SEM or methyl groups) is critical for stabilizing the core during subsequent functionalization .
  • Biological Relevance : Derivatives with 4-Cl and 5-COOMe exhibit potent inhibitory activity against Janus kinases (JAKs), as seen in analogs of ruxolitinib .
  • Solubility-Bioavailability Trade-off : Methyl/ethyl esters balance lipophilicity and hydrolytic conversion to active acids, optimizing pharmacokinetics .

Biological Activity

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS No. 1207518-63-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₆ClN₃O₂
Molecular Weight211.61 g/mol
CAS Number1207518-63-5
InChI KeyBFUCSJAQMGZHOP-UHFFFAOYSA-N
Boiling PointNot available
SolubilityHigh

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, a study evaluated its efficacy against HepG2 liver cancer cells, where it was found to induce apoptosis and necrosis. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating significant potential as an anticancer agent.

Key Findings:

  • Cytotoxicity : Exhibited IC50 values ranging from 29 to 59 µM across different cancer cell lines.
  • Mechanism of Action : Induced cell cycle arrest and apoptosis by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2 .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes relevant to cancer progression:

Enzyme TargetIC50 (nM)Reference
EGFR40
Her2204
VEGFR2Comparable to sunitinib (261 nM)
CDK2Not specified

These findings suggest that this compound could serve as a scaffold for developing selective inhibitors targeting these pathways.

Case Studies

  • Study on HepG2 Cells :
    • Objective : To evaluate the apoptotic effects of this compound.
    • Results : The treatment led to a significant increase in apoptotic cells (from 0.29% in control to 9.74% in treated), indicating its potential as a therapeutic agent for liver cancer .
  • In Silico Studies :
    • Molecular docking studies revealed that the compound binds similarly to known inhibitors of EGFR and other kinases, suggesting a competitive mechanism of action that warrants further investigation .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation or condensation reactions. For example, pyrrolo[2,3-d]pyrimidine derivatives can be prepared by alkylating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl halides under basic conditions . Microwave-assisted synthesis (e.g., 3-minute irradiation in pyridine) may improve reaction efficiency compared to classical heating (3 hours at 105°C) . Optimization of solvent (e.g., DMF or THF), base (e.g., NaH or K₂CO₃), and temperature is critical to achieving yields >90%.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR : 1H^1H NMR should show characteristic signals for the methyl ester (δ ~3.9 ppm) and pyrrolo[2,3-d]pyrimidine protons (e.g., δ 8.2 ppm for H-2) .
  • HRMS : Molecular ion peaks at m/z 211.61 (C₈H₆ClN₃O₂) confirm the molecular formula .
  • X-ray crystallography : Resolves bond angles and substituent positions, as demonstrated in related ethyl ester analogs .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

Store at 2–8°C under an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the methyl ester or degradation of the chloro group. Purity (>97%) should be verified via HPLC (C18 column, acetonitrile/water gradient) before use .

Advanced Research Questions

Q. What is the impact of substituent variation at the 5-position on kinase inhibition profiles in pyrrolo[2,3-d]pyrimidine derivatives?

Substituents at the 5-position significantly modulate kinase selectivity. For example:

  • Methyl ester : Enhances solubility and serves as a handle for further functionalization (e.g., hydrolysis to carboxylic acid) .
  • Ethyl or isopropyl esters : Alter steric bulk, affecting binding to ATP pockets in kinases like Bcr-Abl .
  • Chloro vs. iodo : Electrophilic halogen atoms influence covalent binding kinetics, as seen in analogs with IC₅₀ values ranging from 10 nM to 1 µM .

Q. How do crystallographic studies inform the design of allosteric inhibitors based on pyrrolo[2,3-d]pyrimidine scaffolds?

X-ray structures of bound inhibitors reveal key interactions:

  • The 4-chloro group occupies a hydrophobic pocket in kinases, while the pyrrolo nitrogen forms hydrogen bonds with backbone amides .
  • Methyl ester positioning affects solvent accessibility; replacing it with bulkier groups (e.g., cyclopentyl) can enhance allosteric modulation by inducing conformational changes in the kinase domain .

Q. How can computational modeling predict the reactivity of the 4-chloro group in cross-coupling reactions?

Density Functional Theory (DFT) calculations predict activation barriers for Suzuki-Miyaura coupling at the 4-position. The chloro group’s electrophilicity (Mulliken charge: ~−0.25 e) facilitates oxidative addition with Pd(0) catalysts. Substituent effects (e.g., electron-withdrawing esters at position 5) can accelerate coupling rates by 2–3 fold compared to unsubstituted analogs .

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